molecular formula C14H10INO4 B10885802 4-Iodophenyl 3-methyl-4-nitrobenzoate

4-Iodophenyl 3-methyl-4-nitrobenzoate

Cat. No.: B10885802
M. Wt: 383.14 g/mol
InChI Key: JIDQHMCNOLNIQB-UHFFFAOYSA-N
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Description

4-Iodophenyl 3-methyl-4-nitrobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of an iodine atom on the phenyl ring and a nitro group on the benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodophenyl 3-methyl-4-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of methyl benzoate to form methyl 3-methyl-4-nitrobenzoate, followed by iodination of the phenyl ring. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and iodine with a suitable catalyst for iodination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Iodophenyl 3-methyl-4-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Substitution: The ester group can participate in transesterification reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the iodine atom can produce various substituted phenyl derivatives .

Scientific Research Applications

4-Iodophenyl 3-methyl-4-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Iodophenyl 3-methyl-4-nitrobenzoate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the iodine atom can engage in halogen bonding with biological molecules. These interactions can affect enzyme activity and cellular pathways, making the compound useful in biochemical research .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-iodo-3-nitrobenzoate: Similar structure but lacks the methyl group on the phenyl ring.

    4-Iodophenyl 4-nitrobenzoate: Similar but without the methyl group on the benzoate moiety.

Uniqueness

4-Iodophenyl 3-methyl-4-nitrobenzoate is unique due to the specific positioning of the iodine, nitro, and methyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in targeted synthetic applications and specialized research studies .

Properties

Molecular Formula

C14H10INO4

Molecular Weight

383.14 g/mol

IUPAC Name

(4-iodophenyl) 3-methyl-4-nitrobenzoate

InChI

InChI=1S/C14H10INO4/c1-9-8-10(2-7-13(9)16(18)19)14(17)20-12-5-3-11(15)4-6-12/h2-8H,1H3

InChI Key

JIDQHMCNOLNIQB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC2=CC=C(C=C2)I)[N+](=O)[O-]

Origin of Product

United States

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